Norketotifen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYPCSSDZBWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-20-6 | |
| Record name | Norketotifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34580-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORKETOTIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Metabolic Formation of Norketotifen
Enzymatic Processes of N-Demethylation from Ketotifen (B1218977)
Norketotifen is formed from its parent compound, Ketotifen, through an N-demethylation reaction, which involves the removal of a methyl group from the piperidine (B6355638) ring. hres.caharborcompounding.comgoogle.com This conversion is a crucial step, as this compound itself is a pharmacologically active compound, possessing a potency similar to that of Ketotifen. hres.cawikipedia.org In vitro studies utilizing human liver microsomes and hepatocytes have confirmed that this compound is a major demethylated hepatic metabolite of Ketotifen. wikipedia.orgresearchgate.net
The N-demethylation of Ketotifen is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics. wikipedia.org Research indicates that CYP3A4, a major isoform in the human liver, is a key enzyme responsible for the demethylation and oxidation of Ketotifen. wikipedia.org While the involvement of other CYP isoforms in this compound formation has not been extensively detailed in the literature, studies on other drugs show that multiple CYPs, such as members of the CYP2C and CYP2D subfamilies, can also catalyze N-demethylation reactions. washington.edu The definitive contribution of each specific isoform to this compound formation is typically confirmed using panels of recombinant human CYP enzymes. dntb.gov.uaresearchgate.net
The kinetic properties of an enzymatic reaction, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are essential for understanding its efficiency. The Kₘ value reflects the substrate concentration at which the reaction rate is at half of its maximum, indicating the enzyme's affinity for the substrate, while Vₘₐₓ represents the maximum rate of the reaction. youtube.combiorxiv.org
While studies have investigated the biotransformation of Ketotifen in human liver microsomes and have successfully determined the kinetic parameters for its N-glucuronidation, specific kinetic data (Kₘ and Vₘₐₓ) for the N-demethylation pathway leading to the formation of this compound are not extensively reported in publicly available scientific literature. researchgate.netnih.gov Such data would be critical for quantitatively comparing the efficiency of the N-demethylation pathway relative to other metabolic routes.
Identification of Involved Cytochrome P450 Isoforms
Secondary Metabolic Transformations of this compound
Once formed, this compound can undergo further biotransformation through Phase II conjugation reactions or additional Phase I oxidation and reduction reactions. google.com These secondary transformations lead to the formation of other metabolites.
This compound can be further metabolized via N-glucuronidation. google.com This is a common Phase II detoxification pathway where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion. evotec.comfda.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. evotec.comcriver.com The parent compound, Ketotifen, is known to be a substrate for several UGT isoforms, including UGT1A3, UGT1A4, and UGT2B10. nih.govdrugbank.com It is plausible that this compound is also metabolized by these or other members of the UGT1A and UGT2B families, which are the primary UGTs involved in drug metabolism. criver.comnih.gov
In addition to conjugation, this compound can be a substrate for further Phase I reactions. The ketone group at the 10-position of the this compound molecule can be reduced to form a hydroxyl derivative, 10-hydroxy-norketotifen. google.com This reduction is a significant secondary metabolic pathway. Furthermore, oxidative pathways involving the parent molecule have been identified, including the formation of N-oxide ketotifen and oxidation on the piperidine ring. google.comresearchgate.netmdpi.com This suggests that this compound itself could be a substrate for similar oxidative transformations.
Glucuronidation Pathways
Species-Specific Metabolic Profiles in Preclinical Models
Significant inter-species differences exist in the metabolism of Ketotifen, leading to varying levels of this compound formation in humans and preclinical animal models. hres.caharborcompounding.com These differences are critical for the interpretation of preclinical data and its extrapolation to humans. In vitro studies using cultured hepatocytes have been instrumental in demonstrating that these species-specific metabolic pathways observed in vivo are retained in a laboratory setting. dntb.gov.uaresearchgate.netcapes.gov.brtandfonline.com
In humans, N-demethylation is a minor pathway, with this compound accounting for only about 2% of an administered dose found in urine. hres.caharborcompounding.comnih.gov The primary metabolic route in humans is the direct N-glucuronidation of Ketotifen. hres.cahres.ca In contrast, this compound is the main metabolite in rats. hres.caharborcompounding.com In rabbits, the metabolic profile is different yet again, with the N-sulphate of this compound being the principal metabolite. hres.caharborcompounding.com The metabolic pattern in rhesus monkeys is noted to be particularly complex. harborcompounding.comhres.ca These variations underscore the diverse enzymatic activities across species.
Table 1: Species-Specific Differences in the Formation of this compound
| Species | This compound as a Metabolite | Primary Metabolic Pathway | Reference |
|---|---|---|---|
| Human | Minor (~2% of dose) | Ketotifen-N-glucuronide | hres.caharborcompounding.comnih.gov |
| Rat | Major | N-demethylation to this compound | hres.caharborcompounding.com |
| Rabbit | Metabolized further to N-sulphate | N-sulphate of this compound is the main metabolite | hres.caharborcompounding.com |
| Rhesus Monkey | Part of a complex profile | Very complex metabolic pattern | harborcompounding.comhres.ca |
| Dog | Present | Studied in preclinical models, metabolism involves N-demethylation and other pathways | researchgate.nettandfonline.com |
Comparative Hepatocyte Metabolism Studies (e.g., Rat, Rabbit)
In vitro studies using hepatocytes from different species have revealed significant inter-species variations in the metabolism of ketotifen, which in turn affects the formation of this compound. These studies are crucial for understanding the disposition of the drug in various animal models and for extrapolating findings to human metabolism.
In rat hepatocytes, the primary metabolic pathway for ketotifen is oxidation, which includes N-demethylation to form this compound. researchgate.netresearchgate.net This makes this compound a major metabolite in rats. hres.cahres.caharborcompounding.com
Conversely, in rabbit hepatocytes, while oxidation does occur, glucuronidation and sulfation are also prominent metabolic pathways. researchgate.netresearchgate.net The main metabolite in rabbits is identified as the N-sulphate of this compound. hres.cahres.caharborcompounding.com This indicates that after the initial formation of this compound through demethylation, it undergoes further conjugation with sulfate (B86663) in this species.
These comparative studies highlight that while the fundamental pathway of N-demethylation to form this compound is common, the subsequent metabolic steps and the predominant metabolites can differ significantly between species.
Table 1: Comparative Metabolism of Ketotifen in Hepatocytes
| Species | Primary Metabolic Pathways | Major Metabolite(s) |
| Rat | Oxidation (N-demethylation) researchgate.netresearchgate.net | This compound hres.cahres.caharborcompounding.com |
| Rabbit | Oxidation, Glucuronidation, Sulfation researchgate.netresearchgate.net | N-sulphate of this compound hres.cahres.caharborcompounding.com |
| Human | N-glucuronidation, N-demethylation, Keto-reduction hres.camims.comnih.gov | Ketotifen-N-glucuronide hres.cadrugbank.com |
In Vivo Metabolic Fate in Animal Systems
The metabolic fate of ketotifen and the formation of this compound in living animal systems confirm the findings from in vitro hepatocyte studies and provide a broader picture of absorption, distribution, metabolism, and excretion.
Following oral administration in rats, ketotifen is well-absorbed, and subsequent analysis of metabolites reveals that this compound is the main metabolic product. hres.cahres.ca Distribution studies in rats have shown that the highest concentrations of the drug and its metabolites are found in the liver, kidney, and lungs. hres.cahres.ca
In rabbits, the metabolic pattern also reflects the in vitro findings, with the N-sulphate of this compound being the primary metabolite. hres.cahres.caharborcompounding.com This underscores the species-specific nature of drug metabolism.
It is noteworthy that considerable inter-species differences exist in the metabolism of ketotifen, with up to fifteen different metabolites having been isolated and identified across various animal species and humans. hres.caharborcompounding.com For instance, in rhesus monkeys, the metabolic pattern is described as being very complex. hres.caharborcompounding.com
Table 2: Major Metabolites of Ketotifen in Different Species (In Vivo)
| Species | Major Metabolite |
| Rat | This compound hres.cahres.caharborcompounding.com |
| Rabbit | N-sulphate of this compound hres.cahres.caharborcompounding.com |
| Human | Ketotifen-N-glucuronide hres.cadrugbank.com |
Molecular and Cellular Pharmacology of Norketotifen
Mechanistic Investigations of Histaminergic System Interactions
Norketotifen's interaction with the histaminergic system is a cornerstone of its pharmacological activity. This section explores its binding to and antagonism of the histamine (B1213489) H1 receptor, the stereoselective nature of these interactions, and its differential affinity within the central nervous system.
Histamine H1 Receptor Binding and Antagonism Studies (In Vitro and Ex Vivo)
This compound is a potent antagonist of the histamine H1 receptor. wikipedia.orgiomcworld.com In vitro studies using human recombinant H1 receptors have been conducted to determine the binding affinities of this compound. google.com These binding assays typically utilize a radioligand, such as [3H]pyrilamine, to quantify the displacement by the test compound. google.com The concentration that inhibits 50% of specific ligand binding (IC50) is determined through non-linear regression analysis of competition curves. google.com this compound demonstrates similar potency to its parent compound, ketotifen (B1218977), as a histamine H1 antagonist. wikipedia.org
Stereoselective Receptor Interactions of Atropisomers
This compound exists as optically active atropisomers, designated as S-norketotifen (SN) and R-norketotifen (RN). wikipedia.orggoogle.com Atropisomerism is a form of chirality arising from restricted rotation around a single bond. nih.gov Research has revealed that these atropisomers exhibit stereoselective interactions with the histamine H1 receptor. otago.ac.nz Specifically, the S-atropisomer of this compound (SN) has been found to have a lower affinity for histamine H1 receptors in the central nervous system compared to the R-atropisomer (RN) and ketotifen itself. wikipedia.orgnih.gov This stereoselective binding was demonstrated in studies using rat brain cell membranes where the inhibition of [3H]mepyramine binding to H1 receptors was measured. otago.ac.nz The results indicated that SN had the lowest affinity among the tested compounds. otago.ac.nznih.govresearchgate.net
Differential Central Nervous System Receptor Affinity in Animal Models
Animal models have been crucial in understanding the central nervous system (CNS) effects of this compound and its atropisomers. Studies in rodents have shown that the S-atropisomer of this compound (SN) produces less sedation compared to both ketotifen and the R-atropisomer of this compound (RN). wikipedia.orgnih.gov This reduced sedative effect is attributed to a combination of factors, including a lower uptake of this compound into the brain compared to ketotifen and, importantly, the lower affinity of the SN atropisomer for CNS H1 receptors. wikipedia.orgnih.govresearchgate.net Brain-to-plasma (B/P) ratio determinations in rats, following intravenous administration, confirmed that the brain concentration of this compound is lower than that of ketotifen. nih.govresearchgate.net However, these studies did not find stereoselective transport of the this compound atropisomers into the brain. otago.ac.nzresearchgate.net Therefore, the primary driver for the reduced sedative potential of S-norketotifen appears to be its intrinsically lower affinity for the histamine H1 receptors within the brain. otago.ac.nznih.gov
Table 1: Comparative H1 Receptor Affinity and CNS Effects
| Compound/Atropisomer | H1 Receptor Affinity in CNS | Sedative Effect in Rodents | Reference |
|---|---|---|---|
| Ketotifen | High | High | wikipedia.orgnih.gov |
| R-Norketotifen (RN) | Higher than SN | Higher than SN | wikipedia.orgnih.gov |
| S-Norketotifen (SN) | Lowest | Low | wikipedia.orgnih.govresearchgate.net |
Modulation of Inflammatory Pathways
Beyond its antihistaminic properties, this compound actively modulates key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine release and the stabilization of mast cells, both of which are critical in allergic and inflammatory responses.
Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α)
A significant anti-inflammatory action of this compound is its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). wikipedia.orgwikipedia.org In vitro experiments using activated human buffy coat preparations have demonstrated that this compound exhibits potent and dose-dependent inhibition of TNF-α release. researchgate.netnih.gov Notably, this effect was observed with this compound but not with its parent compound, ketotifen. researchgate.netnih.gov This finding suggests that this compound possesses intrinsic anti-inflammatory properties that are independent of its antihistaminic activity. researchgate.netnih.govwikipedia.org Further studies in mice with chronic unpredictable mild stress (CUMS) showed that this compound significantly decreased the mRNA and protein levels of IL-1β, IL-18, IL-6, and TNF-α in the hippocampus. patsnap.com This was associated with the repression of NF-κB signaling and the NLRP3 inflammasome. patsnap.com
Mechanisms of Mast Cell Stabilization
This compound is recognized as a potent and long-acting mast cell stabilizer. wikipedia.orgiomcworld.com Mast cell stabilization prevents the degranulation and release of histamine and other inflammatory mediators. wikipedia.org The mechanism of action for its parent compound, ketotifen, involves blocking calcium channels that are essential for mast cell degranulation, a function similar to that of cromolyn. frontiersin.org Ketotifen has also been shown to counteract plasma membrane deformation during mast cell exocytosis in a dose-dependent manner. frontiersin.org While the precise molecular mechanisms for this compound are still under investigation, it is known to be a potent mast cell stabilizer. iomcworld.com It also inhibits the accumulation of eosinophils, another key cell type in inflammatory responses. iomcworld.com
Table 2: Summary of this compound's Anti-inflammatory Actions
| Inflammatory Pathway | Effect of this compound | Key Findings | Reference |
|---|---|---|---|
| Cytokine Release | Inhibition | Potent, dose-dependent inhibition of TNF-α release from human buffy coat cells. researchgate.netnih.gov Decreased IL-1β, IL-18, IL-6, and TNF-α in mouse hippocampus. patsnap.com | researchgate.netnih.govpatsnap.com |
| Mast Cell Function | Stabilization | Potent and long-acting mast cell stabilizer. iomcworld.com Inhibits eosinophil accumulation. iomcworld.com | iomcworld.com |
Effects on Eosinophil Accumulation Pathways
This compound, the active metabolite of ketotifen, has been identified as a potent inhibitor of eosinophil accumulation. iomcworld.com Eosinophils are key effector cells in allergic inflammation, and their accumulation at inflammatory sites contributes to tissue damage and the perpetuation of the allergic response. mdpi.comasthma2.com The ability of this compound to interfere with this process is a significant aspect of its anti-inflammatory profile.
The mechanisms by which its parent compound, ketotifen, and by extension this compound, affect eosinophil accumulation are multifaceted. Pharmacological studies have demonstrated that ketotifen suppresses the influx of eosinophils into inflammatory loci. harborcompounding.comhres.ca This is achieved in part by inhibiting the chemotaxis of eosinophils, which is their directed migration in response to chemical signals. nih.gov Ketotifen has been shown to significantly inhibit eosinophil chemotaxis induced by potent chemoattractants such as interleukin-5 (IL-5) and eotaxin. nih.gov
Furthermore, the inhibition of Platelet-Activating Factor (PAF) is another critical pathway. Ketotifen inhibits the accumulation of eosinophils in the airways induced by PAF. harborcompounding.comhres.ca It also suppresses the priming of eosinophils by cytokines, which enhances their inflammatory potential. harborcompounding.comhres.ca By preventing these activation and migration steps, this compound can effectively reduce the number of eosinophils at sites of allergic reaction, thereby mitigating their pathological effects. nih.govucm.es This activity is central to its potential therapeutic applications in eosinophil-driven diseases. iomcworld.comasthma2.com
Pharmacological Activities Beyond Histaminergic Modulation
Beyond its effects on mast cells and eosinophils, this compound exhibits other significant pharmacological activities, notably in the context of infectious diseases like malaria.
Antimalarial Activity Studies
Research has revealed that this compound possesses significant antimalarial properties, and it is considered the primary mediator of the antimalarial effects observed after the administration of its parent compound, ketotifen. researchgate.netnih.gov
In vitro studies have consistently demonstrated that this compound is a more potent antimalarial agent against the human malaria parasite, Plasmodium falciparum, than ketotifen. researchgate.netnih.govwikipedia.orgspringermedizin.de The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is significantly lower for this compound. This indicates that a lower concentration of this compound is required to inhibit the growth of the parasite in vitro. researchgate.netnih.govwikipedia.orgspringermedizin.de The enhanced potency of the demethylated metabolite suggests that the structural modification from ketotifen to this compound is crucial for its interaction with parasitic targets. researchgate.net
Table 1: Comparative In Vitro Antimalarial Activity
| Compound | Target Organism | Potency Comparison | Key Finding |
|---|---|---|---|
| This compound | Plasmodium falciparum | More potent than ketotifen | Lower IC50 value indicates higher potency. researchgate.netnih.govwikipedia.orgspringermedizin.de |
| Ketotifen | Plasmodium falciparum | Less potent than this compound | Serves as a prodrug for the more active this compound. nih.govspringermedizin.deresearchgate.net |
Studies using murine models of malaria, such as those involving Plasmodium berghei, have provided crucial insights into the in vivo action of this compound. nih.govresearchgate.net Research supports the concept that ketotifen functions as a prodrug, with its antimalarial activity in mice being mediated primarily through its conversion to this compound. researchgate.netnih.govspringermedizin.de
Following the administration of ketotifen to mice, plasma levels of this compound are found to be substantially higher than those of ketotifen, especially relative to their respective in vitro IC50 values against P. falciparum. researchgate.netnih.govspringermedizin.de this compound demonstrates equivalent in vivo activity to ketotifen against both the asexual blood stages and the developing liver stages of the parasite. researchgate.netnih.govresearchgate.net This activity against multiple life stages is a desirable characteristic for an antimalarial agent. researchgate.net The sustained high plasma concentrations of this compound after oral dosing help to explain the in vivo efficacy that would not be predicted from the pharmacokinetics of ketotifen alone. researchgate.netnih.gov
The precise molecular targets of this compound within the malaria parasite are an area of active investigation. Initial studies implicated a parasite transporter, PfgABCG2, in the mechanism of action of ketotifen. researchgate.netnih.gov However, subsequent research revealed that the observed shift in drug sensitivity in transgenic P. falciparum was not due to the absence of PfgABCG2, but rather to the presence of the human dihydrofolate reductase (hDHFR) enzyme, which is commonly used as a selectable marker in these genetically modified parasites. nih.gov It was shown that ketotifen influences the activity of hDHFR, although it is not metabolized by it. nih.gov
Other research has pointed to different potential targets. Ketotifen and its analogs have been shown to be highly effective at blocking the development of oocysts of both P. yoelii and P. falciparum in mosquitoes, suggesting a role in transmission-blocking. nih.gov The process of hemozoin formation, where the parasite detoxifies heme released from hemoglobin digestion, is a well-known drug target and may be affected. bnitm.de The ability of some antihistamines to reverse chloroquine (B1663885) resistance suggests an interaction with resistance-mediating pathways or transporters. nih.govresearchgate.net Further research is needed to fully elucidate the specific molecular interactions of this compound within the parasite that are responsible for its antimalarial effects.
In Vivo Antimalarial Mechanisms in Murine Models
Investigation of Histamine H4 Receptor Interactions
In addition to its well-established activity as a histamine H1 receptor antagonist, this compound has been found to interact with the histamine H4 receptor. iomcworld.com The histamine H4 receptor is primarily expressed on cells of the immune system, including eosinophils, and is involved in mediating inflammatory and pruritic (itch) signals. researchgate.netscbt.com
The discovery that this compound inhibits both H1 and H4 receptors makes it a new type of histamine receptor inhibitor. iomcworld.com This dual antagonism is significant because targeting the H4 receptor represents a novel therapeutic strategy for allergic and inflammatory conditions. scbt.com By blocking the H4 receptor, this compound can potentially modulate immune responses, such as eosinophil chemotaxis, in a manner distinct from its H1 receptor-mediated effects. iomcworld.com This interaction with the H4 receptor adds another layer to the compound's anti-inflammatory and immunomodulatory profile.
Other Exploratory Mechanistic Studies
Beyond its well-documented roles as a histamine H1 receptor antagonist and mast cell stabilizer, research into the molecular and cellular pharmacology of this compound has uncovered several other potential mechanisms of action. These exploratory studies highlight the compound's broader anti-inflammatory and immunomodulatory potential.
Inhibition of Pro-inflammatory Cytokines and Chemokines
A significant area of investigation has been this compound's effect on key signaling molecules that orchestrate inflammatory responses.
Tumor Necrosis Factor-alpha (TNF-α) Inhibition : this compound has been shown to potently inhibit the release of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. researchgate.netresearchgate.netevitachem.com Studies using activated human buffy coat preparations demonstrated this inhibitory effect, which was not observed with its parent compound, ketotifen. researchgate.netresearchgate.netnih.gov This specific action points to a distinct anti-inflammatory activity for this compound, positioning it as the active anti-inflammatory metabolite of the sedating prodrug, ketotifen. researchgate.netnih.gov
Chemokine Modulation : The parent compound, ketotifen, has been found to inhibit the chemotaxis of eosinophils in response to the chemokine eotaxin-1 (CCL11). nih.gov Eotaxin-1 is a key recruiter of eosinophils to sites of allergic inflammation. cellgs.commdpi.compatsnap.com Furthermore, patent literature suggests that this compound derivatives may reduce the production of various chemokines, including RANTES (CCL5) and MCP-1 (CCL2), which are involved in recruiting various immune cells. google.comgoogle.com This indicates a potential mechanism for this compound to limit the accumulation of inflammatory cells at affected sites.
Phosphodiesterase (PDE) Inhibition
Ketotifen is recognized as a phosphodiesterase (PDE) inhibitor, a mechanism that contributes to its anti-inflammatory and bronchodilatory effects by regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgijpsonline.comptfarm.pl this compound is also classified as a phosphodiesterase inhibitor, suggesting it shares this mechanism of action with its parent compound. wikipedia.org By inhibiting PDEs, this compound can potentially influence a wide array of cellular functions that are regulated by cyclic nucleotide signaling pathways.
Histamine H4 Receptor Antagonism
Exploratory studies indicate that this compound's interaction with the histamine receptor system may be more complex than initially understood. In addition to its potent H1 receptor blockade, this compound has been reported to be an inhibitor of the histamine H4 receptor. iomcworld.com The H4 receptor is primarily found on hematopoietic cells and is involved in modulating immune responses, including mast cell chemotaxis. ceconnection.com Inhibition of both H1 and H4 receptors represents a novel dual-action mechanism that could enhance its effectiveness in treating allergic and inflammatory conditions. iomcworld.com
Antimalarial Activity
Intriguing research has identified this compound as a potential antimalarial agent. wikipedia.org In vitro studies showed that this compound is a more potent antimalarial than ketotifen against Plasmodium falciparum. researchgate.netwikipedia.org In vivo studies in mice also demonstrated equivalent activity against both the asexual blood and developing liver stages of the parasite. researchgate.net Pharmacokinetic data revealed that after administration of ketotifen, the plasma levels of this compound were significantly higher relative to the in vitro IC50 values against the parasite, leading researchers to conclude that the antimalarial activity of ketotifen is likely mediated through its active metabolite, this compound. researchgate.netwikipedia.org
Modulation of Ion Channel Activity
The parent compound, ketotifen, is known to inhibit calcium flux in smooth muscle preparations. ijpsonline.comptfarm.pl While direct studies on this compound's effects on specific ion channels are limited, this area represents a plausible exploratory mechanism given its structural relationship to ketotifen and other compounds that modulate ion channel function. nih.govmdpi.compharmacologyeducation.org
Summary of Exploratory Mechanistic Findings for this compound
| Exploratory Mechanism | Key Finding | Model/System Used | Reference |
|---|---|---|---|
| TNF-α Inhibition | Potent, dose-dependent inhibition of TNF-α release. | Activated human buffy coat preparations | researchgate.netresearchgate.netnih.gov |
| Chemokine Modulation | Inhibition of eosinophil chemotaxis in response to eotaxin-1 (by parent compound ketotifen). | Human eosinophils (Boyden chamber) | nih.gov |
| Phosphodiesterase (PDE) Inhibition | Classified as a phosphodiesterase inhibitor. | Biochemical classification | wikipedia.org |
| Histamine H4 Receptor Antagonism | Identified as an inhibitor of the histamine H4 receptor. | Preclinical studies | iomcworld.com |
| Antimalarial Activity | More potent than ketotifen in vitro; mediates the in vivo antimalarial effect of ketotifen. | Plasmodium falciparum (in vitro), P. berghei (in vivo mouse model) | researchgate.netwikipedia.org |
Stereochemical Research and Atropisomerism of Norketotifen
Characterization of S-Norketotifen and R-Norketotifen Atropisomers
Norketotifen is chemically known as (RS)-4-(piperidylidene)-9,10-dihidro-4H-benzo-(4,5)-ciclohepta-(1,2-b)thiophen-10-one. google.com The presence of atropisomers is a critical feature, as these distinct spatial arrangements can lead to different biological activities. epo.orgwikipedia.org The individual S- and R-atropisomers of this compound have been successfully separated and quantified for research purposes. researchgate.netnih.gov Validated chiral high-performance liquid chromatography (HPLC) assays are a key methodological tool used to distinguish and measure the concentrations of ketotifen (B1218977) and this compound atropisomers in various biological samples. researchgate.netnih.govoup.com
Chiral Pharmacological Differentiation in Preclinical Models
The spatial differences between the S- and R-atropisomers of this compound result in distinct pharmacological profiles, which have been investigated in various preclinical models. otago.ac.nzwikipedia.orgresearchgate.net
A key aspect of this compound's pharmacology is its interaction with histamine (B1213489) H1 receptors. otago.ac.nzwikipedia.org The affinity of the this compound atropisomers for these receptors has been determined in rat brain tissue through the use of [3H]mepyramine binding assays. researchgate.netnih.govoup.com
Research has consistently shown that S-Norketotifen (SN) possesses the lowest binding affinity for rat brain H1 receptors when compared to R-Norketotifen (RN) and the atropisomers of its parent compound, ketotifen. researchgate.netnih.govoup.com While the differences in affinity between SN and the other isomers were statistically significant, they were not as substantial as some other examples of stereoselective receptor binding. otago.ac.nz This reduced affinity of SN for central nervous system H1 receptors is a contributing factor to its distinct preclinical profile. wikipedia.orgresearchgate.netoup.com
| Compound | Affinity (KI) for H1 Receptors | Relative Affinity Ranking |
|---|---|---|
| S-Norketotifen (SN) | Reported as the lowest among tested isomers otago.ac.nzresearchgate.netnih.govoup.com | Lowest |
| R-Norketotifen (RN) | Higher than SN otago.ac.nz | Higher |
| S-Ketotifen (SK) | Higher than SN otago.ac.nz | Higher |
| R-Ketotifen (RK) | Higher than SN otago.ac.nz | Higher |
The ability of a compound to cross the blood-brain barrier (BBB) is critical to its central nervous system (CNS) effects. otago.ac.nz Studies in rodent models have been conducted to understand the CNS penetration of this compound's atropisomers. researchgate.netoup.com These investigations involved injecting racemic ketotifen and this compound into rats and subsequently measuring the total and free brain-to-plasma (B/P) concentration ratios. otago.ac.nzresearchgate.netoup.com
| Parameter | Finding | Reference |
|---|---|---|
| Overall Brain Concentration (this compound vs. Ketotifen) | Brain concentration of this compound is lower than Ketotifen. | researchgate.netoup.com |
| Stereoselective Brain Transport (SN vs. RN) | No stereoselective transport into the brain was observed. | otago.ac.nzresearchgate.netoup.com |
To further investigate transport mechanisms, in vitro studies have utilized cell monolayers as models of biological barriers. otago.ac.nz Rat brain endothelial (RBE4) and human colorectal adenocarcinoma (Caco-2) cell lines are standard models for studying BBB permeability and intestinal absorption, respectively. otago.ac.nzresearchgate.netacs.orgevotec.com
Permeability studies using these cell monolayers were conducted to assess the uptake and transport of this compound atropisomers. researchgate.netoup.com The findings from these in vitro experiments indicated the presence of active transport mechanisms for both this compound and ketotifen. otago.ac.nz Despite this, the transport was not stereoselective; no significant differences were observed in the uptake or permeability of the S- and R-atropisomers of this compound. otago.ac.nzresearchgate.net An interesting, non-stereoselective finding was that this compound exhibited more non-specific binding to the cell membranes of both RBE4 and Caco-2 cells compared to ketotifen. otago.ac.nz
Differential Central Nervous System Penetration Mechanisms in Rodent Models
Stereoselective Metabolism and Biotransformation of this compound
The biotransformation of ketotifen is a critical aspect of its pharmacology. In vitro evaluation of human liver microsomes and hepatocytes has demonstrated that this compound is the major hepatic metabolite, formed through the demethylation of ketotifen. researchgate.netresearchgate.net This metabolic conversion is significant enough that ketotifen is sometimes referred to as a prodrug for its active metabolite, this compound. researchgate.netresearchgate.net While the conversion from ketotifen to this compound is a key metabolic step, detailed research on the subsequent stereoselective metabolism of the R- and S-norketotifen atropisomers themselves is less documented in the provided sources. The principles of stereoselective metabolism are well-established for many drugs, where different enantiomers can be metabolized at different rates, but specific data on the differential biotransformation of SN and RN is not extensively covered. researchgate.net
Synthetic Chemistry and Analog Development for Research
Academic Synthetic Methodologies for Norketotifen
The preparation of this compound for research purposes can be achieved through several established chemical routes, primarily involving the modification of its precursor, ketotifen (B1218977). Methodologies focus on direct demethylation, stereoselective approaches to obtain specific enantiomers, and resolution of racemic mixtures.
The most direct synthetic route to this compound is the demethylation of the tertiary amine in the piperidine (B6355638) ring of ketotifen. google.com This transformation removes the N-methyl group to yield the corresponding secondary amine, this compound.
Early methods for this conversion were described by Waldvogel et al. in 1976. google.com However, newer synthetic approaches have been developed to circumvent the strenuous conditions of these earlier methods, which could lead to the undesirable racemization of the final product. google.comgoogle.com One such improved strategy involves the reaction of an optically active ketotifen enantiomer with 2,2,2-trichloroethoxycarbonyl chloride. This reaction effectively removes the methyl group, which is then replaced by a protective group that can be subsequently cleaved to yield the desired this compound enantiomer. For instance, (R)-ketotifen can be converted to (R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta(1,2-b)thiophene-10-one, which then yields (R)-Norketotifen. google.com
Table 1: Selected Reagents for Ketotifen Demethylation
| Reagent | Purpose | Reference |
|---|---|---|
| 2,2,2-Trichloroethoxycarbonyl chloride | Demethylation and protection | google.com |
| Anhydrous sodium carbonate | Base | google.com |
Given that this compound possesses a chiral center, stereoselective synthesis is essential for studying the pharmacological properties of individual enantiomers. Research has shown that preparing the optically active isomers of this compound is preferably done by starting with the individual R and S enantiomers of ketotifen. google.comgoogle.com This approach ensures that the stereochemical integrity of the chiral center is maintained throughout the synthetic sequence.
The synthesis of (R)- and (S)-Norketotifen from their corresponding ketotifen precursors is a prime example of a stereospecific synthesis. google.com Additionally, the use of chiral templates in the synthetic process has been cited as a viable method for producing optically active this compound isomers. google.comgoogle.com
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. libretexts.org Since enantiomers have identical physical properties, their separation requires converting them into diastereomers, which have different physical characteristics like solubility and can thus be separated. libretexts.org
Fractional Crystallization: This is a classic and common method for chiral resolution. wikipedia.org It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org Due to their different solubilities, one diastereomer will crystallize out of the solution before the other, allowing for its separation by filtration. numberanalytics.comnumberanalytics.com This process may require multiple recrystallizations to achieve high optical purity. libretexts.org For the precursor, ketotifen, this has been accomplished by forming salts with chiral acids like (-)-O,O'-di(p-toluyl)-R-tartaric acid and (+)-O,O'-di(p-toluyl)-S-tartaric acid to resolve the R-(+)-ketotifen and S-(-)-ketotifen enantiomers, respectively. google.com
Chromatographic Resolution: Chromatography offers a powerful and highly efficient alternative for separating enantiomers. numberanalytics.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatographic column at different rates, thus enabling their separation. numberanalytics.comchiralpedia.com High-performance liquid chromatography (HPLC) with a CSP is a particularly common and effective method for chiral resolution in the pharmaceutical industry. numberanalytics.comnumberanalytics.com The separation of this compound enantiomers can be achieved using chromatography on chiral supports. google.comgoogle.com
Stereoselective Synthesis Approaches
Design and Synthesis of this compound Analogues and Derivatives
The this compound scaffold has been used as a starting point for the design and synthesis of new derivatives to probe biological activity. mdpi.com The goal of such analog design is often to modify the structure in a way that enhances desired properties (e.g., receptor affinity, selectivity) while reducing undesired effects. nih.gov
A key class of this compound derivatives includes those modified at the 10-position of the tricyclic ring system. The 10-hydroxy derivatives of this compound are significant metabolites and have been synthesized for pharmacological study. google.comgoogle.com The synthesis of 10-hydroxy-norketotifen is achieved through the catalytic reduction of the ketone group in the corresponding this compound enantiomer. google.comgoogle.com It is important to note that this reduction introduces a new chiral center, resulting in the formation of diastereomers that can be separated using standard crystallization or chromatographic methods. google.com
Another example of a derivative is N-[(2-cyanomethoxy) ethyl]this compound, which demonstrates that the secondary amine of the piperidine ring serves as a convenient handle for further chemical modification. googleapis.com
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying the chemical structure and evaluating the resulting changes in biological effect, researchers can develop a comprehensive understanding of the pharmacophore. oncodesign-services.com
For this compound and its parent compound, ketotifen, SAR studies have yielded critical insights into their antihistaminic and anti-inflammatory properties, particularly concerning sedative side effects.
Table 2: Comparative Activity of Ketotifen and this compound
| Compound | H1 Receptor Affinity | In Vivo Antihistamine Potency | Histamine (B1213489) Release Inhibition | Sedative Effect | Reference |
|---|---|---|---|---|---|
| Ketotifen | High | High (2-3x > this compound) | Less Potent | Severe | google.comepo.org |
| This compound | Moderate (Less than Ketotifen) | Moderate | High (~10x > Ketotifen) | Little to None | google.comepo.org |
SAR studies have pinpointed specific molecular features that govern the activity of this compound and related compounds.
The N-Methyl Group: The most critical structural difference between ketotifen and this compound is the methyl group on the piperidine nitrogen. While both compounds are potent H1 receptor antagonists, the N-methyl group in ketotifen is strongly associated with its significant sedative side effects. google.com Its removal, yielding the secondary amine (N-H) in this compound, drastically reduces sedation while preserving potent antihistaminic and anti-inflammatory activities. google.comresearchgate.net This suggests the N-methyl group may facilitate entry across the blood-brain barrier or interact with central nervous system receptors responsible for sedation.
The Tricyclic Core: The 4H-benzo(4,5)cyclohepta(1,2-b)thiophene-10-one core structure is essential for the fundamental antihistaminic activity observed in both ketotifen and this compound.
Stereochemistry: While both enantiomers of ketotifen possess similar antihistaminic activity, the sedative properties are almost exclusively found in the R(+)-ketotifen isomer. google.com The S-(-) isomer of ketotifen, much like this compound, demonstrates a desirable profile of antihistaminic and anti-inflammatory action with minimal sedation. google.com
10-Position Modification: The ketone at the 10-position can be reduced to a hydroxyl group, as seen in 10-hydroxy-norketotifen. This modification is well-tolerated, with the resulting metabolite retaining the ability to block H1 receptors and inhibit inflammation, also with significantly less sedation than ketotifen. google.comgoogle.com
SAR in Relation to Anti-inflammatory Properties
The structure-activity relationship (SAR) of this compound concerning its anti-inflammatory properties is primarily understood through comparison with its parent compound, ketotifen. This compound, chemically known as (RS)-4-(piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta-(1,2-b) thiophene-10-one, is the N-demethylated metabolite of ketotifen. epo.orggoogleapis.com This single structural modification—the removal of a methyl group from the piperidine nitrogen—is central to its distinct pharmacological profile.
Research indicates that while both ketotifen and this compound possess antihistaminic properties, this compound exhibits potent anti-inflammatory effects that are not observed with ketotifen. google.comresearchgate.net A key finding is that this compound demonstrates a dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α from activated human buffy coat preparations, an activity not shared by ketotifen. researchgate.net This suggests that the N-demethylation is crucial for conferring this specific anti-inflammatory mechanism. Consequently, ketotifen can be viewed as a prodrug that is metabolized into the more active, nonsedating anti-inflammatory agent, this compound. researchgate.netwikipedia.org
Further SAR insights come from the study of this compound's stereochemistry. Like its parent compound, this compound exists as optically active (R) and (S) atropisomers due to restricted rotation. wikipedia.org While both isomers have anti-inflammatory properties, they differ in their sedative potential. wikipedia.org The S-atropisomer of this compound (S-norketotifen) is noted to cause less sedation than the R-atropisomer (R-norketotifen). wikipedia.org This reduced sedative effect is significant because it may allow for the administration of higher, more effective anti-inflammatory doses without sedation being a limiting factor. wikipedia.org
The anti-inflammatory action is also linked to this compound's activity at multiple receptor types. Studies have shown that this compound acts as an inhibitor of both histamine-1 (H1) and histamine-4 (H4) receptors, making it a novel type of histamine receptor inhibitor. iomcworld.com This dual inhibition likely contributes to its potent anti-inflammatory and antipruritic effects, distinguishing it from first-generation antihistamines. iomcworld.com
Table 1: SAR of Ketotifen Analogs and Anti-inflammatory Properties
| Compound | Structural Modification (from Ketotifen) | Key Property Changes |
|---|---|---|
| Ketotifen | Parent Compound (N-CH₃) | Potent H1 antihistamine; Mast cell stabilizer; Causes significant sedation; Does not inhibit TNF-α release. epo.orgresearchgate.netwikipedia.org |
| This compound (racemic) | N-demethylation (N-H) | Potent antihistaminic and anti-inflammatory effects; Inhibits TNF-α release; Devoid of sedative effects. google.comresearchgate.netwikipedia.org |
| S-Norketotifen | S-atropisomer of this compound | Anti-inflammatory and antihistaminic properties; Causes less sedation than R-Norketotifen. wikipedia.org |
| R-Norketotifen | R-atropisomer of this compound | Anti-inflammatory and antihistaminic properties; More sedating than S-Norketotifen. wikipedia.org |
SAR for Antimalarial Potency
The exploration of this compound and its analogs has revealed significant potential for antimalarial activity. The primary SAR finding is that this compound is a more potent antimalarial agent in vitro compared to its parent compound, ketotifen. researchgate.net Research suggests that the antimalarial efficacy of ketotifen observed in mouse models is primarily mediated through its conversion to this compound. wikipedia.orgresearchgate.net Following administration of ketotifen, the resulting plasma levels of this compound were significantly higher relative to the half-maximal inhibitory concentrations (IC50) of the compounds against Plasmodium falciparumin vitro. researchgate.net This indicates that the N-demethylated structure is more effective at inhibiting the parasite.
This compound has demonstrated activity against both the asexual blood stages and the developing liver stages of malaria parasites. researchgate.net This dual-stage activity is a highly desirable feature for an antimalarial drug candidate. researchgate.net The mechanism of action may involve a parasite transporter, PfABCG2. asm.org
Comparison with structurally related tricyclic compounds provides further SAR insights. Cyproheptadine, an analog where the thiophene (B33073) ring of this compound is replaced by a benzene (B151609) ring, also shows activity against the parasite, including blocking oocyst development. asm.org This suggests that the core tricyclic scaffold is a key pharmacophore for antimalarial action. The modification from a parent compound like ketotifen to its metabolite this compound not only enhances potency but also improves pharmacokinetic properties relevant to its antimalarial action. nih.gov
Table 2: SAR of Ketotifen Analogs and Antimalarial Activity
| Compound | Structural Feature | Antimalarial Activity Profile |
|---|---|---|
| Ketotifen | N-methylated tricyclic compound | Active in mouse models, but has low plasma levels and a short half-life; Considered a prodrug. researchgate.netnih.gov |
| This compound | N-demethylated metabolite of ketotifen | More potent in vitro than ketotifen; Active against asexual blood and liver-stage parasites; Higher relative plasma levels post-dosing. wikipedia.orgresearchgate.net |
| Cyproheptadine | Structurally related tricyclic analog (thiophene ring replaced with benzene) | Active in blocking oocyst development in mosquitoes. asm.org |
Analytical and Bioanalytical Methodologies for Norketotifen Research
Chromatographic Techniques for Quantitative Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the quantitative analysis of Norketotifen. nih.gov It allows for the effective separation of the analyte from complex matrix components prior to detection and quantification.
HPLC methods coupled with ultraviolet (UV) detection have been established for the analysis of this compound. nih.gov The development of a robust HPLC method requires the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation and sensitivity. nih.gov
Method validation is performed to ensure the reliability of the analytical data, adhering to guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govchula.ac.th For instance, a developed method for a similar compound demonstrated good linearity with a correlation coefficient greater than 0.999 and a relative standard deviation of approximately 0.3 percent for the main peak area, indicating high precision. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., XTerra RP-C18, 4.6 x 150 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection | UV at 300 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Linearity (Correlation Coefficient) | > 0.999 | nih.gov |
This compound exists as optically active atropisomers (R and S forms) due to restricted rotation around a single bond. nih.govresearchgate.net Since stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are critical. Chiral HPLC is the primary technique used to resolve and quantify the atropisomers of this compound. nih.govsnnu.edu.cndrughunter.com
Validated chiral HPLC assays are used to determine the concentration of individual this compound atropisomers in biological samples and to assess enantiomeric purity. nih.govresearchgate.net The separation is typically achieved on a chiral stationary phase, such as a derivatized β-cyclodextrin bonded column. nih.govxjtu.edu.cn Method development can be challenging, and conditions such as low temperature may be necessary to prevent the interconversion of atropisomers during analysis. nih.govxjtu.edu.cn
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Merck Chiradex 5 µm) | researchgate.net |
| Mobile Phase | 95:5 Sodium Phosphate Buffer (pH 4.0) : Acetonitrile | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Analyte Example | (R)-Norketotifen, Retention Time (Rt) 13.0 min | researchgate.net |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectrometric Applications in Metabolite Identification (e.g., Mass Spectrometry)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites. ijpras.com This technique offers high selectivity and sensitivity, allowing for detection at very low concentrations (pg/mL range). researchgate.netnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of the parent drug and its metabolites. ijpras.com Tandem mass spectrometry (MS/MS or MSn) experiments involve the isolation and fragmentation of a precursor ion to generate a characteristic spectrum of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of metabolites and the localization of metabolic modifications. labmanager.comresearchgate.net Methods using multiple reaction monitoring (MRM) are developed for quantitative studies, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and accuracy. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., API 4000) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| MRM Transition (Ketotifen) | m/z 310.2 → 96.0 | researchgate.net |
| Internal Standard | Diphenhydramine or Ketotifen-d3 | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | researchgate.netnih.gov |
Cell-Based and Biochemical Assay Development for this compound Quantification
While direct quantification of this compound in biological samples is dominated by chromatographic methods, cell-based and biochemical assays are critical for characterizing its pharmacodynamic properties. alliedacademies.orgnih.gov These assays measure the biological effect or interaction of the compound, such as its binding affinity to a target receptor. sci-hub.se
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are powerful techniques for quantifying analytes with high sensitivity and specificity, based on the principle of antigen-antibody recognition. azurebiosystems.comcreative-proteomics.comthermofisher.com Although specific ELISA kits for the direct quantification of this compound are not commonly reported, the principles of immunoassay development could be applied. alliedacademies.org
Of significant importance in this compound research are biochemical receptor binding assays. google.comnih.gov These assays are used to determine the affinity of this compound and its atropisomers for their pharmacological targets, such as the histamine (B1213489) H1 receptor. nih.gov In a typical H1 receptor binding assay, a radiolabeled ligand (e.g., [3H]mepyramine) competes with the test compound (this compound) for binding to receptor preparations (e.g., from rat brain membranes). nih.govresearchgate.net The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. researchgate.net
| Assay Type | Purpose | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| [3H]mepyramine Binding Assay | Determine affinity (Ki) for rat brain H1 receptors | Competitive radioligand binding assay measuring displacement of [3H]mepyramine by this compound atropisomers. | The S-atropisomer of this compound (SN) shows the lowest affinity for CNS H1 receptors compared to the R-atropisomer and Ketotifen. | nih.govresearchgate.net |
Sample Preparation Strategies for Biological Matrices in Research Settings
Effective sample preparation is a critical prerequisite for reliable bioanalysis, aiming to remove interfering matrix components and concentrate the analyte of interest. nih.govamericanpharmaceuticalreview.com The choice of technique depends on the nature of the biological matrix (e.g., plasma, tissue), the analyte's properties, and the subsequent analytical method. americanpharmaceuticalreview.com The three most common strategies are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PP): This is often the simplest approach, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to the sample to denature and precipitate proteins. nih.govyoutube.com While fast and inexpensive, it is non-selective and may not remove other interferences like salts and phospholipids, which can lead to matrix effects in LC-MS analysis. youtube.commedipharmsai.com
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). chromatographyonline.comnih.gov For this compound, which is a weak base, the pH of the aqueous sample can be adjusted to ensure the compound is in its neutral, more hydrophobic form to facilitate extraction into an organic solvent like methyl tertiary-butyl ether. researchgate.netchromatographyonline.com LLE can provide cleaner extracts than PP but is more labor-intensive and uses larger volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that can provide very clean extracts and high analyte recovery. mdpi.com It involves passing the sample through a solid sorbent bed that retains the analyte. youtube.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. youtube.com A variety of sorbent chemistries are available (e.g., C8, C18, mixed-mode ion exchange) allowing for high selectivity. mdpi.comresearchgate.netoamjms.eu
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PP) | Protein denaturation and removal by centrifugation. | Simple, fast, inexpensive, high-throughput potential. | Non-selective, may result in significant matrix effects (ion suppression), less clean extracts. | nih.govyoutube.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Provides cleaner extracts than PP, can be optimized by pH and solvent choice. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. | researchgate.netchromatographyonline.commdpi.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, very clean extracts, high analyte concentration factor, easily automated. | More expensive, method development can be more complex. | youtube.commdpi.com |
Toxicological Research at a Mechanistic Level Preclinical Focus
Cellular Toxicity Mechanisms Investigated In Vitro
In vitro studies have been employed to understand the direct effects of norketotifen on various cell types, providing insights into its potential for cellular toxicity.
Research utilizing human liver microsomes and hepatocytes has been fundamental in characterizing the metabolism of ketotifen (B1218977) to this compound. researchgate.netnih.gov These in vitro models have demonstrated that this compound is the major demethylated hepatic metabolite. researchgate.netnih.gov
Further in vitro investigations have explored the anti-inflammatory properties of this compound. Studies on activated human buffy coat preparations revealed that this compound, but not ketotifen, exhibits a potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α. researchgate.netnih.gov This suggests a specific cellular mechanism of action related to modulating inflammatory responses.
In the context of its potential as an antimalarial agent, in vitro studies have shown this compound to be more potent against Plasmodium falciparum compared to ketotifen. wikipedia.orgresearchgate.net This indicates a direct cytotoxic or inhibitory effect on the parasite at the cellular level.
To model the blood-brain barrier (BBB), researchers have used rat brain endothelial (RBE4) and Caco-2 cell monolayers. researchgate.netotago.ac.nz These in vitro systems indicated the involvement of active transport mechanisms for both ketotifen and this compound. otago.ac.nz Interestingly, these studies also revealed that a greater amount of this compound binds non-specifically to the cell membranes of these lines compared to ketotifen, although this binding was not stereoselective. otago.ac.nz
Organ-Specific Mechanistic Toxicology in Animal Models
Preclinical studies in animal models have provided data on the organ-specific effects of this compound, particularly focusing on the liver and central nervous system.
The liver is a primary site of metabolism for ketotifen, where it is converted to this compound. researchgate.netnih.gov Toxicological studies in dogs, involving repeat-dose administrations, have been conducted to assess the systemic effects of this compound. nih.gov
The central nervous system has been a key focus of organ-specific toxicology to understand the sedative effects observed with ketotifen. wikipedia.orgotago.ac.nznih.gov Animal models, primarily rodents, have been instrumental in discriminating the sedative potential of this compound and its different atropisomers. wikipedia.orgresearchgate.netnih.gov These studies have consistently shown that the S-atropisomer of this compound (SN) produces less sedation than the R-atropisomer (RN) and ketotifen itself. wikipedia.orgresearchgate.net This difference in sedative effect points to specific mechanisms within the central nervous system. wikipedia.org
Discrimination of Sedative Mechanisms in Preclinical Models
A significant area of preclinical research on this compound has been to understand the mechanisms behind its reduced sedative properties compared to its parent compound, ketotifen. wikipedia.orgresearchgate.netotago.ac.nznih.gov
Blood-Brain Barrier Transport Mechanisms in Animal Models
The transport of this compound across the blood-brain barrier (BBB) is a critical factor influencing its central nervous system effects. Studies in rat models have been conducted to investigate this transport.
Brain-to-plasma (B/P) concentration ratios were determined in rats following intravenous administration of racemic ketotifen and this compound. researchgate.netotago.ac.nz These studies revealed that the concentration of this compound in the brain is lower than that of ketotifen. researchgate.netnih.gov This suggests a lower uptake of this compound into the brain, which contributes to its reduced sedative effect. wikipedia.orgotago.ac.nznih.gov
Further investigation into the transport mechanisms using in vitro models with RBE4 and Caco-2 cell lines, which mimic the BBB, showed no evidence of stereoselective transport for either ketotifen or this compound atropisomers. researchgate.netotago.ac.nz While active transport mechanisms were indicated, they did not differ between the S- and R-atropisomers of this compound. otago.ac.nz Therefore, the lower brain concentration of the S-atropisomer is not due to selective efflux from the BBB. researchgate.netotago.ac.nz
Comparative Central Nervous System Receptor Binding Studies
The interaction of this compound with receptors in the central nervous system, particularly histamine (B1213489) H1 receptors, is a key determinant of its sedative potential. wikipedia.orgresearchgate.netotago.ac.nz
In vitro receptor binding assays using rat brain cell membranes have been performed to determine the affinity of this compound and its atropisomers for H1 receptors. researchgate.netotago.ac.nz These studies utilized [3H]mepyramine, a radiolabeled H1 antagonist, to measure the binding affinity (Ki) of the test compounds. researchgate.net
The results demonstrated a clear stereoselective difference in binding affinity. The S-atropisomer of this compound (SN) showed the lowest affinity for rat brain H1 receptors compared to the R-atropisomer (RN) and both atropisomers of ketotifen. researchgate.netotago.ac.nznih.gov This reduced affinity of SN for central H1 receptors is a major contributing factor to its lower sedative effect observed in rodent models. wikipedia.orgresearchgate.netotago.ac.nznih.gov
The combination of lower brain penetration and reduced affinity for central H1 receptors provides a mechanistic explanation for the decreased sedative properties of the S-atropisomer of this compound compared to ketotifen and the R-atropisomer of this compound. wikipedia.orgresearchgate.netnih.gov
Table of Research Findings on this compound's Sedative Mechanisms
| Research Area | Model | Key Finding | Implication for Sedative Effect | Citation |
|---|---|---|---|---|
| Blood-Brain Barrier Transport | Rat model (in vivo) | Brain concentration of this compound is lower than ketotifen. | Lower uptake into the brain contributes to reduced sedation. | researchgate.netnih.gov |
| Blood-Brain Barrier Transport | RBE4 and Caco-2 cell monolayers (in vitro) | No stereoselective transport for this compound atropisomers. | Differences in sedation are not due to selective BBB transport. | researchgate.netotago.ac.nz |
| CNS Receptor Binding | Rat brain cell membranes (in vitro) | S-norketotifen (SN) has the lowest affinity for H1 receptors. | Reduced binding to central H1 receptors leads to less sedation. | researchgate.netotago.ac.nznih.gov |
Advanced Research Methodologies and Theoretical Frameworks
Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research to understand the relationship between drug concentration and its pharmacological effect over time. frontiersin.org This approach integrates data on how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) with its mechanism of action and observed effects (pharmacodynamics). researchgate.net The primary goal is to establish a quantitative link that can predict the therapeutic activity of a drug candidate, thereby optimizing study designs and improving the translation of preclinical findings to clinical settings. frontiersin.org
In the context of norketotifen research, PK/PD modeling helps to elucidate its complex in vivo behavior. For instance, preclinical studies in dogs have shown that this compound achieves high concentrations in the skin after oral administration, which is a key pharmacokinetic parameter for a drug intended to treat dermal conditions. iomcworld.com By correlating these skin concentration levels with pharmacodynamic endpoints, such as the reduction of inflammation and pruritus, researchers can build a robust PK/PD model. This model is instrumental in determining the dosing schedules required to maintain therapeutic concentrations at the target site. catapult.org.uk
Effective PK/PD study design involves several key steps. It begins with the collection of in vitro pharmacological data and in vivo pharmacokinetic data to inform the protocol for a pilot PK/PD study. frontiersin.org This initial study examines the exposure-response relationship, often in a simple, acute disease model. frontiersin.org As more data are generated, the model is refined through an iterative process. frontiersin.org This iterative approach allows for the selection of compounds with demonstrated efficacy and helps in understanding the drug's mechanism of action. frontiersin.orgcatapult.org.uk The ultimate aim is to create a model that can reliably predict the time course of drug effects from a specific dosing regimen, which is essential for successful drug development. nih.gov
Key Components of Preclinical PK/PD Study Design:
| Component | Description | Relevance to this compound Research |
| Dose Range Selection | Utilizes in vitro potency and preliminary in vivo data to select a range of doses for testing. catapult.org.uk | To establish a dose-response relationship for this compound's anti-inflammatory and antipruritic effects. |
| Sampling Time Points | Strategically chosen to capture the full profile of drug concentration and its effect over time, including onset, peak, and duration. frontiersin.org | To characterize the rapid absorption and long plasma half-life of this compound. iomcworld.com |
| Target Tissue Measurement | Involves measuring drug concentration in the target tissue (e.g., skin) in addition to plasma. catapult.org.uk | To confirm that this compound accumulates in the skin at therapeutically relevant concentrations. iomcworld.com |
| Biomarker Analysis | Measures biological markers that indicate the drug's effect on the target pathway. | To quantify the inhibition of histamine-1 and histamine-4 receptors and the reduction of inflammatory mediators. iomcworld.com |
| Washout Phase | Includes a period after the last dose to assess the duration of the drug's effect and whether it is direct or indirect. catapult.org.uk | To determine the long-acting nature of this compound's mast cell stabilizing and anti-inflammatory properties. iomcworld.com |
In Vitro to In Vivo Extrapolation in this compound Studies
In vitro to in vivo extrapolation (IVIVE) is a methodology used to predict the in vivo behavior of a drug from in vitro experimental data. wuxiapptec.com This process is a cornerstone of modern drug development, aiming to reduce reliance on animal testing and accelerate the identification of promising drug candidates. arxiv.org IVIVE combines in vitro assay results with computational models, such as physiologically based pharmacokinetic (PBPK) models, to translate in vitro concentrations that elicit a biological response into equivalent in vivo doses. frontiersin.orgnih.gov
For this compound, IVIVE is particularly relevant for predicting its metabolic profile and potential for drug-drug interactions. In vitro studies using human liver microsomes and hepatocytes have been crucial in demonstrating that this compound is the major active metabolite of ketotifen (B1218977). researchgate.net These in vitro systems allow researchers to study the specific enzymes involved in the demethylation of ketotifen to this compound and to quantify the rate of this conversion. researchgate.netepo.org
The process of IVIVE involves several considerations to ensure the accuracy of the predictions. It is important to account for differences between in vitro and in vivo conditions, such as protein binding. frontiersin.org Furthermore, the potential for inhibition of metabolizing enzymes by the formed metabolites should be considered. frontiersin.org For a more accurate extrapolation, it is often necessary to use the intracellular concentration measured in vitro, rather than the nominal concentration in the culture medium, to predict tissue and organ concentrations in vivo. frontiersin.org By integrating these in vitro data into PBPK models, researchers can simulate the pharmacokinetics of this compound in humans, including its absorption, distribution, metabolism, and excretion. This allows for an early assessment of the compound's likely behavior in the body, guiding further development. frontiersin.org
Key Parameters in IVIVE for this compound:
| In Vitro Parameter | In Vivo Prediction | Significance for this compound |
| Metabolic stability in liver microsomes/hepatocytes | Hepatic clearance | Predicts the rate at which this compound is eliminated from the body. wuxiapptec.com |
| Enzyme kinetics (e.g., Km, Vmax) | Rate of metabolite formation | Quantifies the conversion of ketotifen to this compound. |
| Inhibition of metabolic enzymes | Drug-drug interaction potential | Assesses the likelihood that this compound will affect the metabolism of other drugs. frontiersin.org |
| In vitro potency (e.g., IC50, EC50) | Efficacious in vivo dose | Helps to estimate the dose required to achieve a therapeutic effect. toxys.com |
Computational Chemistry and Molecular Docking Simulations for Target Interaction
Computational chemistry provides powerful tools to investigate the interactions between a drug molecule and its biological targets at an atomic level. Among these tools, molecular docking is a key technique used to predict the binding mode and affinity of a ligand (like this compound) to a receptor protein. openaccessjournals.com This method computationally places the ligand into the binding site of a target protein in various orientations and conformations, calculating a score to rank the most likely binding poses. nih.gov
In the study of this compound, molecular docking simulations can be employed to understand its interactions with its known targets, such as the histamine-1 (H1) and histamine-4 (H4) receptors. iomcworld.com By modeling the binding of this compound to these receptors, researchers can gain insights into the specific amino acid residues involved in the interaction and the structural basis for its potent antihistaminic activity. iomcworld.com These simulations can also help to explain the differences in activity between the atropisomers of this compound. google.com
Molecular dynamics (MD) simulations often follow molecular docking to provide a more dynamic picture of the ligand-receptor complex. frontiersin.org MD simulations analyze the movements and conformational changes of the protein and the bound ligand over time, offering insights into the stability of the complex and the thermodynamics of binding. This information is invaluable for optimizing lead compounds and designing new molecules with improved affinity and selectivity. frontiersin.org
Role of this compound in Prodrug Research Paradigms
A prodrug is an inactive or less active compound that is metabolized in the body into an active drug. The use of a prodrug strategy can overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, or undesirable side effects.
This compound serves as a prime example within the prodrug research paradigm, as it is the active metabolite of the first-generation antihistamine, ketotifen. iomcworld.comresearchgate.net Ketotifen itself is effective in treating conditions like atopic dermatitis and asthma, but its use is limited by severe sedative effects. iomcworld.com Research has revealed that ketotifen acts as a prodrug, being converted in the liver to this compound, which is responsible for the therapeutic anti-inflammatory effects. iomcworld.comresearchgate.net Crucially, this compound is devoid of the dose-limiting sedative properties associated with its parent compound, ketotifen. researchgate.net
This discovery has significant implications for drug development. It demonstrates that the therapeutic benefits of a drug can be separated from its adverse effects by identifying and developing the active metabolite as a drug in its own right. Studies have shown that while ketotifen is clinically limited to a 1 mg, bid dose due to sedation, this compound does not elicit sedative effects even at much higher doses in humans and dogs. researchgate.net Furthermore, in vitro studies have shown that this compound, but not ketotifen, potently inhibits the release of the pro-inflammatory cytokine TNF-α. researchgate.net This highlights the principle that the metabolite can possess a more desirable pharmacological profile than the parent prodrug. The case of ketotifen and this compound underscores the importance of metabolite profiling in early drug development to identify active metabolites that may represent superior therapeutic candidates. iomcworld.comresearchgate.netepo.org
In Silico Modeling and Predictive Analytics
In silico modeling encompasses a broad range of computer-based simulation and modeling techniques used in drug discovery and development. numberanalytics.com These methods leverage computational power to predict the properties of a drug candidate, including its pharmacokinetic, pharmacodynamic, and toxicological profiles, thereby reducing the time and cost associated with experimental studies. numberanalytics.comnih.gov
For this compound, in silico approaches can be applied at various stages of research. Predictive analytics, using machine learning and other statistical methods, can analyze existing data to identify patterns and make predictions about the compound's behavior. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and related compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts.
In silico toxicology models are also increasingly used to predict potential adverse effects early in the development process. researchgate.net By analyzing the chemical structure of this compound, these models can flag potential liabilities, such as interactions with off-target proteins or the potential for metabolic activation to reactive species. researchgate.net This allows for a more focused experimental evaluation of the compound's safety profile. The integration of various in silico tools, from molecular docking to PBPK and predictive toxicology models, provides a comprehensive framework for evaluating and optimizing drug candidates like this compound. numberanalytics.comresearchgate.net
Future Directions and Emerging Research Avenues
Unexplored Pharmacological Mechanisms of Norketotifen Activity
While this compound is recognized for its H1-receptor antagonism and mast cell stabilization, its full pharmacological spectrum remains to be elucidated. wikipedia.orgwikipedia.org A key area of future investigation lies in its anti-inflammatory properties beyond what is currently understood. Research indicates that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α in a dose-dependent manner, suggesting a potential role in modulating inflammatory cascades. wikipedia.orgwikiwand.com Further studies are needed to explore its effects on other cytokines and inflammatory mediators.
Another avenue for exploration is the compound's interaction with various cellular pathways. For instance, its parent compound, ketotifen (B1218977), is known to be a leukotriene antagonist and a phosphodiesterase inhibitor. wikiwand.com Investigating whether this compound shares these properties and to what extent could reveal new therapeutic possibilities. The finding that this compound is effective in reducing key inflammatory markers in in-vitro and animal models of influenza infection points towards immunomodulatory effects that are not fully characterized. emergotherapeutics.com Specifically, its role in the resolution of inflammation pathway involving AnnexinA1 and FPR2 is an area of active development. emergotherapeutics.com
A significant aspect of this compound's pharmacology that requires more in-depth study is the stereoselectivity of its atropisomers. The S-atropisomer of this compound (SN) has been shown to have less sedative effects compared to the R-atropisomer (RN) and ketotifen itself. wikipedia.orgotago.ac.nz This is attributed to a lower uptake of this compound into the brain and a reduced affinity of the SN isomer for central nervous system H1 receptors. wikipedia.orgotago.ac.nz A detailed investigation into the differential pharmacological activities of these isomers could lead to the development of more targeted and safer therapeutics.
Novel Preclinical Therapeutic Research Applications
The unique properties of this compound open up several promising avenues for preclinical research into new therapeutic applications.
One of the most compelling areas is in the treatment of parasitic diseases, particularly malaria. In-vitro studies have demonstrated that this compound is a more potent antimalarial agent than ketotifen. wikipedia.orgresearchgate.netresearchgate.net It has shown equivalent activity in vivo against both the asexual blood and developing liver stages of the parasite. researchgate.netnih.gov The prevailing hypothesis is that the antimalarial activity observed with ketotifen is primarily mediated through its conversion to this compound. wikipedia.orgresearchgate.net Future research should focus on understanding its precise mechanism of action against Plasmodium falciparum and evaluating its efficacy against other Plasmodium strains in various animal models. wikipedia.org
| Preclinical Research Area | Key Findings | Future Research Direction |
| Malaria | More potent in vitro than ketotifen; active against blood and liver stages. wikipedia.orgresearchgate.netresearchgate.net Antimalarial effect of ketotifen likely due to this compound. researchgate.net | Elucidate mechanism of action against P. falciparum; test against other Plasmodium strains and in different animal models. wikipedia.org |
| Inflammatory Conditions | Reduces key inflammatory markers in influenza models. emergotherapeutics.com Dose-dependent inhibition of TNF-α. wikipedia.orgwikiwand.com | Investigate efficacy in chronic inflammatory diseases; explore role in modulating specific inflammatory pathways. |
| Allergic Conditions | Potent antihistamine and mast cell stabilizer. wikipedia.org The S-isomer (SN) has reduced sedative effects. wikipedia.orgotago.ac.nz | Develop SN-isomer as a non-sedating treatment for various allergic disorders. |
| Dry Eye Disease | Found to increase tear flow after topical administration. researchgate.net | Further investigation into its secretagogue properties for potential use in dry eye syndrome. |
The anti-inflammatory and immunomodulatory properties of this compound also suggest its potential use in a broader range of inflammatory conditions. Its effectiveness in animal models of influenza suggests it could be beneficial in managing the symptoms of other respiratory viral infections, which are often driven by an overactive inflammatory response. emergotherapeutics.com
Furthermore, the discovery that topical administration of this compound can increase tear flow has opened up research into its use for dry eye disease. researchgate.net This secretagogue activity is a novel finding that distinguishes it from its parent compound and warrants further investigation.
Advancements in Analytical and Synthetic Methodologies for this compound
To support the expanding research into this compound's therapeutic potential, robust analytical and synthetic methods are essential. The development and validation of non-chiral and chiral high-performance liquid chromatography (HPLC) assays have been crucial for determining the concentrations of racemic and atropisomeric forms of ketotifen and this compound in biological samples. otago.ac.nz These methods are fundamental for pharmacokinetic studies and for understanding the differential disposition of the isomers.
Future advancements in analytical methodologies could focus on increasing the sensitivity and throughput of these assays, perhaps through the use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS). Such techniques would be invaluable for detailed metabolite profiling and for studying the compound's interactions with biological targets at low concentrations.
From a synthetic perspective, while this compound is a metabolite of ketotifen, the development of efficient and stereoselective synthetic routes to produce the individual R- and S-atropisomers is a critical area of research. Access to enantiopure forms of this compound is necessary to fully evaluate their individual pharmacological and toxicological profiles. Recent progress in asymmetric synthesis and chiral separation techniques will likely play a significant role in achieving this goal.
Integration of Multi-Omics Approaches in Metabolite Research
The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for deepening our understanding of this compound. A metabolomics approach, for instance, could provide a comprehensive picture of the metabolic pathways affected by this compound treatment, both in host cells and in pathogens like Plasmodium. This could help to identify its mechanism of action and potential off-target effects.
Integrating transcriptomics and proteomics could reveal how this compound influences gene and protein expression related to inflammation, immune response, and other cellular processes. This systems-level view would be particularly useful in deciphering the complex immunomodulatory effects observed in preclinical models. For example, understanding how this compound treatment alters the expression of various cytokines and their receptors could provide a more complete picture of its anti-inflammatory activity.
Methodological Innovations in In Vitro and Animal Model Studies
Future research on this compound will benefit from innovative in vitro and animal models that can more accurately predict its effects in humans. For in vitro studies of its blood-brain barrier (BBB) permeability, various models such as rat brain endothelial (RBE4) and colorectal adenocarcinoma (Caco-2) cell monolayers have been employed. otago.ac.nzresearchgate.net While these models have provided valuable insights, there is a continuous need for more sophisticated models, such as 3D cell cultures or microfluidic "organ-on-a-chip" systems, that better mimic the physiological environment of the BBB.
In the realm of animal models, while studies in rodents have been informative, particularly regarding the sedative properties of the atropisomers, future research, especially for applications like malaria, will require the use of more relevant models. wikipedia.org For instance, investigating the anti-relapse potential of this compound against hypnozoite-forming malaria species would necessitate the use of primate models, such as P. cynomolgi-infected monkeys. nih.gov
Furthermore, the development of humanized animal models, which incorporate human cells or genes, could provide more predictive data on the efficacy and safety of this compound. These advanced models, combined with sophisticated imaging techniques, will be instrumental in translating preclinical findings into clinical applications.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for evaluating Norketotifen’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : Preclinical pharmacokinetic studies should follow a structured approach:
Population/Model Selection : Use standardized animal models (e.g., rodents) with defined age, weight, and health criteria to ensure reproducibility .
Dose Administration : Apply dose-ranging studies to identify linear vs. non-linear pharmacokinetics, using intravenous and oral routes to assess bioavailability .
Data Collection : Measure plasma concentration-time profiles, half-life (), volume of distribution (), and clearance (CL) via LC-MS/MS. Include control groups to account for interspecies variability .
Statistical Analysis : Use non-compartmental analysis (NCA) for initial parameters, followed by compartmental modeling for mechanistic insights .
Q. How do researchers determine the optimal dosage range for this compound in in vivo efficacy studies?
- Methodological Answer :
PICOT Framework : Define the Population (e.g., disease-specific animal models), Intervention (dose levels), Comparison (placebo/active comparator), Outcome (e.g., biomarker reduction), and Time (treatment duration) .
Dose Escalation : Conduct dose-response studies using the Hill equation to calculate EC50 values. Monitor adverse effects to establish the therapeutic index .
Blinding & Randomization : Assign animals randomly to treatment groups and ensure blinding during data collection to minimize bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across experimental models be systematically resolved?
- Methodological Answer :
Systematic Review : Aggregate data from preclinical and clinical studies using PRISMA guidelines. Assess heterogeneity via statistics and subgroup analyses (e.g., species, dosage, study duration) .
Meta-Analysis : Apply random-effects models to account for variability. Sensitivity analyses can identify outliers or confounding factors (e.g., genetic differences in animal models) .
Mechanistic Studies : Use in vitro assays (e.g., receptor binding, enzyme inhibition) to validate hypotheses derived from contradictory in vivo results .
Q. What advanced statistical methods are suitable for evaluating this compound’s long-term safety in longitudinal studies?
- Methodological Answer :
Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to assess time-to-event outcomes (e.g., toxicity onset) .
Mixed-Effects Models : Account for repeated measures and individual variability in safety parameters (e.g., liver enzyme levels) .
Bayesian Approaches : Incorporate prior toxicity data to predict posterior probabilities of adverse events, enhancing risk assessment in small-sample studies .
Q. How can researchers optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
In Silico Modeling : Predict BBB permeability using tools like MOE or Schrödinger’s QikProp, based on physicochemical properties (logP, polar surface area) .
Prodrug Design : Synthesize ester or lipid-based derivatives to improve lipophilicity. Validate permeability via in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .
Pharmacodynamic Validation : Measure target engagement in CNS tissues using microdialysis or PET imaging in animal models .
Data Reporting & Reproducibility
Q. What criteria should be prioritized when documenting this compound’s experimental results for peer review?
- Methodological Answer :
FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized formats), and Reusable (detailed metadata) .
Negative Results : Report non-significant outcomes (e.g., lack of efficacy in specific models) to avoid publication bias .
Ethical Compliance : Include IRB/IACUC approval numbers, informed consent documentation (for clinical data), and conflict-of-interest disclosures .
Contradiction Analysis & Hypothesis Testing
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Link in vitro IC50 values to in vivo exposure metrics (AUC, ) to identify bioavailability or metabolism limitations .
Tissue Distribution Studies : Quantify drug concentrations in target tissues via mass spectrometry to confirm adequate exposure .
Gene Expression Profiling : Use RNA-seq to explore compensatory mechanisms in in vivo models that may reduce drug efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
